molecular formula C9H8ClN5O B12581820 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one CAS No. 596825-61-5

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one

Cat. No.: B12581820
CAS No.: 596825-61-5
M. Wt: 237.64 g/mol
InChI Key: OTHJIRSTWQANJN-UHFFFAOYSA-N
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Description

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a unique combination of a triazole and pyridazine ring fused together

Properties

CAS No.

596825-61-5

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H8ClN5O/c10-6-2-3-7-12-13-9(15(7)14-6)5-1-4-8(16)11-5/h2-3,5H,1,4H2,(H,11,16)

InChI Key

OTHJIRSTWQANJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 6-chloro substituent on the triazolopyridazine ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce diverse functional groups:

Reaction TypeConditionsProducts/OutcomesKey References
AminationNH₃ (aq.), 60°C, 12 h6-Amino-triazolo[4,3-b]pyridazine
Alkoxy substitutionNaOCH₃, MeOH, reflux, 6 h6-Methoxy-triazolo[4,3-b]pyridazine
ThiolationNaSH, DMF, 80°C, 8 h6-Sulfhydryl derivative

These substitutions retain the triazolopyridazine core while modulating electronic properties for downstream applications .

Cyclization and Ring-Opening Reactions

The pyrrolidin-2-one moiety participates in cycloaddition and ring-opening reactions:

  • Lactam ring-opening : Treatment with LiAlH₄ reduces the lactam to a pyrrolidine derivative, enabling further functionalization at the nitrogen .

  • Cyclopropane ring formation : Reacting with donor-acceptor cyclopropanes under Ni(ClO₄)₂ catalysis yields spirocyclic derivatives (e.g., 1,5-substituted pyrrolidin-2-ones) .

Example Reaction Pathway :

Pyrrolidin-2-one+CyclopropaneNi(ClO₄)₂, 25°CSpiro-pyrrolidinone[6]\text{Pyrrolidin-2-one} + \text{Cyclopropane} \xrightarrow{\text{Ni(ClO₄)₂, 25°C}} \text{Spiro-pyrrolidinone} \quad[6]

Cross-Coupling Reactions

The triazolopyridazine core supports palladium-catalyzed coupling reactions:

Coupling TypeCatalytic SystemApplicationsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives for kinase inhibition65–78
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylations for solubility modulation70–85

These reactions enhance the compound’s utility in medicinal chemistry, particularly for targeting kinases like CDK8 .

Functionalization of the Pyrrolidinone Nitrogen

The lactam nitrogen undergoes alkylation/acylation to modify pharmacokinetic properties:

ReactionReagents/ConditionsOutcomeBioactivity Impact
N-AlkylationCH₃I, K₂CO₃, DMF, 25°CN-MethylpyrrolidinoneImproved metabolic stability
N-AcylationAcCl, pyridine, refluxN-Acetyl derivativeEnhanced solubility

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) induces cleavage of the triazole-pyridazine bond, forming chloropyridazine fragments .

  • Thermal analysis : DSC/TGA data show decomposition onset at 265°C, confirming stability under standard storage conditions .

Biological Activity Correlation

Structural modifications directly influence bioactivity:

  • 6-Chloro replacement : Substitution with amino groups enhances CDK8 inhibition (IC₅₀ = 4.2 nM vs. 166 nM for chloro) .

  • Pyrrolidinone N-modification : Methylation reduces CYP3A4-mediated metabolism by 40% .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit anticonvulsant properties. In particular, studies have shown that 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one may enhance GABAA_A receptor activity, which is crucial for its anticonvulsant effects. For instance, similar compounds have demonstrated significant efficacy in pentylenetetrazole-induced seizure models with lower neurotoxicity compared to traditional anticonvulsants .

Antitumor Activity

The compound has also been investigated for its potential in cancer therapy. Analogues of triazolo-pyridazine have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy. For example, certain derivatives have exhibited IC50_{50} values lower than those of standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Preliminary studies suggest that 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one may possess antimicrobial activity. This potential has been observed in various assays against bacterial strains, indicating its usefulness in developing new antimicrobial agents. The exact mechanism remains to be elucidated but could involve interference with bacterial DNA synthesis or cell wall integrity .

Case Study 1: Anticonvulsant Screening

A series of triazolo-pyridazine derivatives were screened for anticonvulsant activity using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) test. Among these derivatives, the compound exhibited a favorable protective index indicating a balance between efficacy and safety .

Case Study 2: Antitumor Efficacy

In vitro studies on breast cancer cell lines revealed that certain derivatives of the compound significantly inhibited cell proliferation. The most effective compounds were those modified at the 6-position with halogens like Cl and Br, which enhanced their cytotoxicity against cancer cells while maintaining selectivity towards tumor cells over normal cells .

Mechanism of Action

The mechanism of action of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidin-2-one moiety linked to a chloro-substituted triazolo-pyridazine ring. Its molecular formula is C14H10ClN7OC_{14}H_{10}ClN_7O with a molecular weight of approximately 327.73 g/mol. The presence of the chlorine atom and the triazole ring is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazines exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant antibacterial activity against various strains, including resistant bacteria. The SAR analysis suggested that the substitution pattern on the triazole ring influences potency, with halogenated derivatives often showing enhanced activity due to increased lipophilicity and interaction with bacterial membranes .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of compounds related to 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one. Notably, compounds exhibiting similar structural features showed promising results in electroshock seizure tests. The most active derivatives had median effective doses (ED50) significantly lower than traditional anticonvulsants, suggesting a potential for developing new treatments for epilepsy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This inhibition suggests a mechanism through which the compound may reduce inflammation and pain in various conditions .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives, 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antibacterial efficacy further.

Case Study 2: Anticonvulsant Testing

In another investigation focused on anticonvulsant properties, the compound was subjected to both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in rodents. The results showed that it provided substantial protection against seizures at lower doses than commonly used anticonvulsants, indicating its potential as a new therapeutic agent for epilepsy management.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that:

  • Halogen Substitution : The presence of halogens (e.g., chlorine) at specific positions enhances biological activity.
  • Pyrrolidinone Moiety : Modifications to the pyrrolidinone structure can significantly impact potency and selectivity.
  • Triazole Ring Influence : Variations in the triazole ring structure affect interaction with biological targets, influencing both efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one, and what are the critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via cyclization and substitution reactions. A common approach involves reacting 6-chloro-3-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to form the triazolo[4,3-b]pyridazine core, followed by coupling with pyrrolidin-2-one derivatives under basic conditions (e.g., NaH in DMF) . Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to minimize byproducts like 6-chloro-3-methyl derivatives .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual starting materials).
  • 1H/13C NMR : To verify regioselectivity of the triazolo-pyridazine ring and pyrrolidinone substitution .
  • X-ray crystallography (if crystalline): For absolute configuration determination, especially if stereocenters are present .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the triazolo-pyridazine core is sensitive to aqueous conditions .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition (e.g., c-Met/VEGFR-2)?

  • Methodological Answer :

  • Step 1 : Perform molecular docking studies using crystallographic data of c-Met/VEGFR-2 ATP-binding pockets to identify critical interactions (e.g., hydrogen bonding with pyrrolidinone carbonyl) .
  • Step 2 : Synthesize analogs with modifications (e.g., replacing chloro with fluoro, varying pyrrolidinone substituents) and test inhibitory potency via kinase activity assays (e.g., ADP-Glo™) .
  • Step 3 : Correlate activity data with computational models to refine SAR .

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values for this compound across different studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize protocol-driven variability .
  • Purity Reassessment : Re-analyze batches via HPLC-MS ; impurities like 6-chloro-3-methyl derivatives (common byproducts) may artificially inflate IC₅₀ values .
  • Cell Line Validation : Use isogenic cell lines with/without c-Met overexpression to confirm target specificity .

Q. How can researchers optimize in vivo pharmacokinetic (PK) properties of this compound for preclinical testing?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
  • Metabolic Stability : Conduct microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., pyrrolidinone ring oxidation); introduce blocking groups like methyl or fluorine .
  • Tissue Distribution : Perform radiolabeling (e.g., ¹⁴C) to track compound accumulation in target tissues (e.g., tumors) .

Data Contradiction Analysis

Q. Why do some studies report potent cytotoxicity for this compound, while others observe minimal effects?

  • Resolution Strategy :

  • Cell Line Heterogeneity : Test across multiple cancer cell lines (e.g., HepG2 vs. A549) with documented c-Met/VEGFR-2 expression levels .
  • Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to determine if cytotoxicity is apoptosis-mediated or due to off-target effects .
  • Check for Metabolite Interference : Isolate and test major metabolites (e.g., dechlorinated derivatives) for activity .

Methodological Tables

Analytical Technique Purpose Key Parameters
HPLC-MSPurity assessmentRetention time, m/z ratio
Isothermal Titration Calorimetry (ITC)Binding affinity to kinasesΔH, Kd values
Microsomal Stability AssayMetabolic half-life (t₁/₂)NADPH concentration, incubation temperature

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